
8-iso Misoprostol
Overview
Description
8-iso Misoprostol is a synthetic analog of prostaglandin E1 (PGE1). It is one of several possible impurities in the production of bulk commercial preparations of misoprostol. Misoprostol itself is widely used for the treatment of gastric ulcer disease and other medical applications .
Preparation Methods
The preparation of 8-iso Misoprostol involves the cuprate coupling of a vinyl cuprate with a protected enone. The vinyl cuprate is prepared by reacting a vinyl stannane with copper halide and alkyllithium. The resulting compound undergoes deprotection and purification by chromatography .
Chemical Reactions Analysis
8-iso Misoprostol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
8-iso Misoprostol is primarily used as an analytical standard in scientific research. It is utilized in studies related to lipid biochemistry, the cyclooxygenase pathway, and reactive oxygen/nitrogen pathways. Its role as an impurity in misoprostol production makes it significant for quality control and pharmacological studies .
Mechanism of Action
The exact mechanism of action of 8-iso Misoprostol is not well-documented. as an analog of prostaglandin E1, it likely interacts with prostanoid EP receptors. These receptors are involved in various physiological processes, including the inhibition of gastric acid secretion and the induction of uterine contractions .
Comparison with Similar Compounds
8-iso Misoprostol is similar to other prostaglandin analogs like 11β-misoprostol. its unique structure and formation as an impurity during misoprostol production distinguish it from other compounds. Similar compounds include:
Misoprostol: Used for gastric ulcer treatment and labor induction.
Isosorbide Mononitrate: Used in combination with misoprostol for medical abortions.
8-iso-prostaglandin F2α: A biomarker for oxidative stress.
Properties
IUPAC Name |
methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-PJCYZMLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



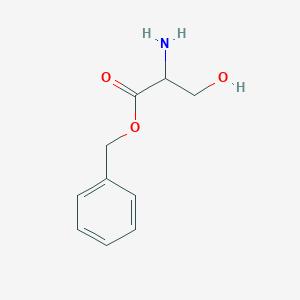
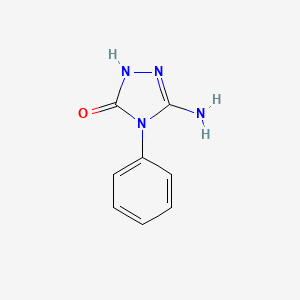
![Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B3187800.png)


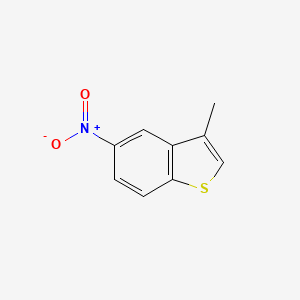
![Benzo[d][1,2,3]thiadiazol-7-amine](/img/structure/B3187818.png)
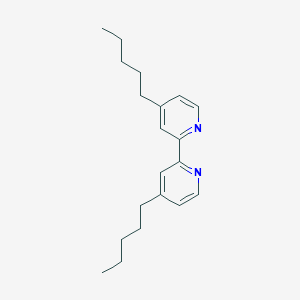
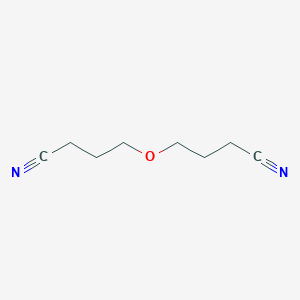
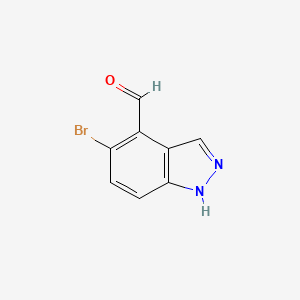
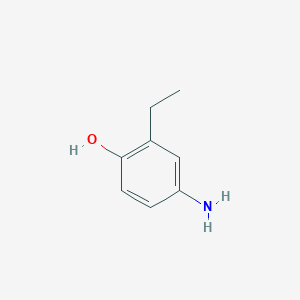
![2-Propenoic acid, 2-methyl-, 4-[bis(4-methylphenyl)amino]phenyl ester](/img/structure/B3187870.png)

